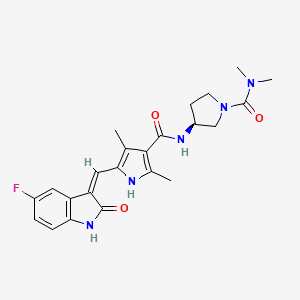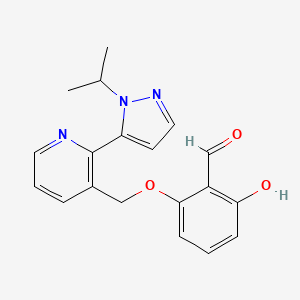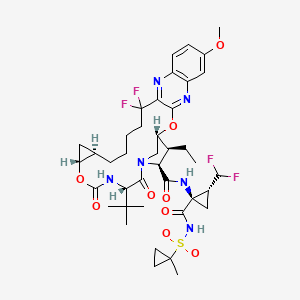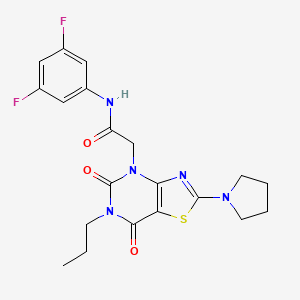
N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide
Übersicht
Beschreibung
VU0621623 is an arenavirus multiplication inhibitor which blocks lymphocytic choriomeningitis virus (LCMV) cell entry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Kumar et al. (2013) reported an efficient route to synthesize thiazoles with functionalities like N-substituted carboxamide, which could be related to the compound . These thiazoles were obtained through chemoselective thionation-cyclization of enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).
Structure-Activity Relationships
- Banba et al. (2013) explored the structure-activity relationships in similar aromatic heterocyclic carboxamides, noting the importance of positional isomers in determining fungicidal activity (Banba, Yoshikawa, & Katsuta, 2013).
Antiviral Applications
- Research by Srivastava et al. (1977) involved synthesizing thiazole C-nucleosides, which showed significant antiviral activity, particularly against herpes and parainfluenza viruses. This could indicate potential antiviral applications for similar thiazole derivatives (Srivastava et al., 1977).
Potential in Cancer Treatment
- Several studies have investigated the anticancer potential of thiazole derivatives. Atta and Abdel-Latif (2021) synthesized thiazole-5-carboxamide derivatives showing good inhibitory activity against cancer cell lines (Atta & Abdel‐Latif, 2021).
- Another study by Cai et al. (2016) also reported the synthesis of thiazole-5-carboxamide derivatives with significant anticancer activity (Cai et al., 2016).
Antimicrobial and Anti-inflammatory Properties
- Mhaske et al. (2011) synthesized substituted thiazole carboxamides, which exhibited antimicrobial activities. This suggests potential use in developing antibacterial agents (Mhaske et al., 2011).
- Can et al. (2021) studied imidazothiazole derivatives for their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of thiazole compounds in pain management (Can et al., 2021).
Miscellaneous Applications
- Singh et al. (2022) discussed the regioselective synthesis of thiazole derivatives, which could be relevant for designing specific functional groups in compounds like N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide (Singh et al., 2022).
Eigenschaften
IUPAC Name |
N-(3,5-difluorophenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N5O3S/c1-2-5-26-18(29)16-17(24-19(31-16)25-6-3-4-7-25)27(20(26)30)11-15(28)23-14-9-12(21)8-13(22)10-14/h8-10H,2-7,11H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORLVVKPDILQDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



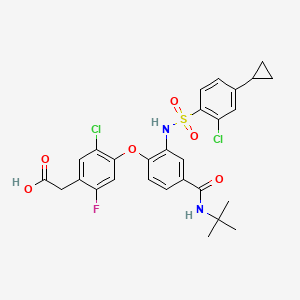
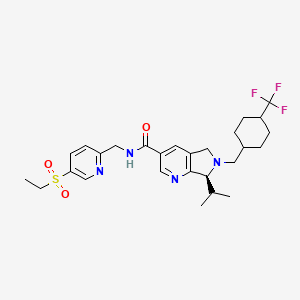
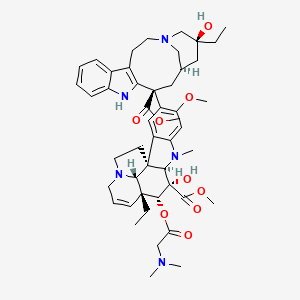
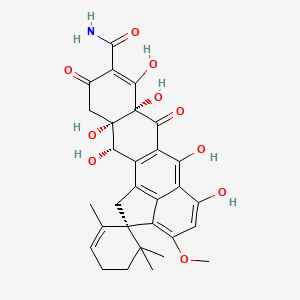
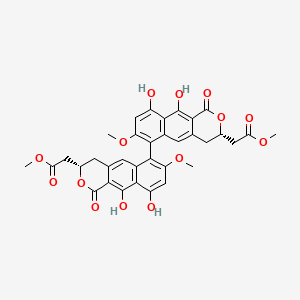

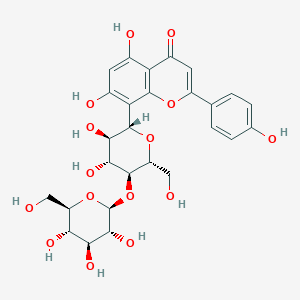
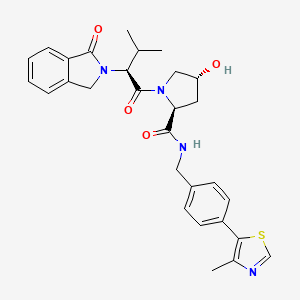
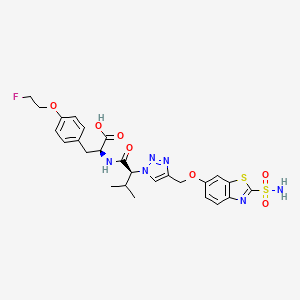
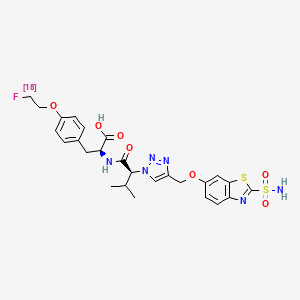
![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)
